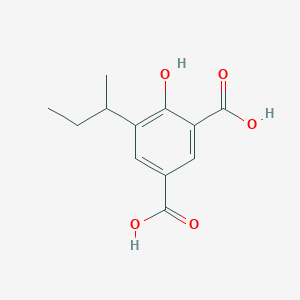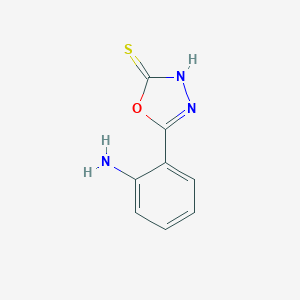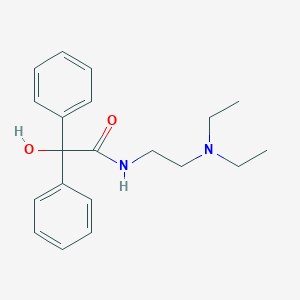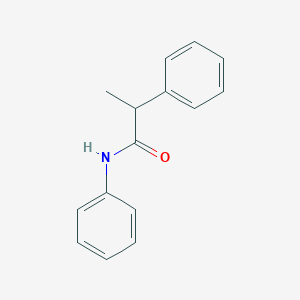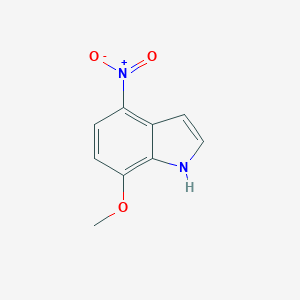
7-Methoxy-4-nitro-1H-indole
Overview
Description
7-Methoxy-4-nitro-1H-indole is a chemical compound with the molecular formula C9H8N2O3 . It is a white to tan solid and has a molecular weight of 192.17 .
Molecular Structure Analysis
The InChI code for 7-Methoxy-4-nitro-1H-indole is 1S/C9H8N2O3/c1-14-8-3-2-7 (11 (12)13)6-4-5-10-9 (6)8/h2-5,10H,1H3 . This indicates the presence of a methoxy group (OCH3) and a nitro group (NO2) on the indole ring.Physical And Chemical Properties Analysis
7-Methoxy-4-nitro-1H-indole has a molecular weight of 192.17 . It is a white to tan solid . The compound is stored at a temperature of +4°C .Scientific Research Applications
Anticancer Immunomodulators
“7-Methoxy-4-nitro-1H-indole” has been used as a reactant for the preparation of tryptophan dioxygenase inhibitors, which are pyridyl-ethenyl-indoles with potential as anticancer immunomodulators. These compounds can modulate the immune system to recognize and combat cancer cells more effectively .
Antiviral Agents
The indole scaffold, which includes derivatives like “7-Methoxy-4-nitro-1H-indole”, is widely utilized in antiviral drugs, particularly reverse-transcriptase inhibitors. These are crucial in the treatment of HIV/AIDS and sometimes hepatitis B, showcasing the compound’s significance in viral therapy .
Biological Activity Modulation
Indole derivatives exhibit a wide range of biological activities and have been found to bind with high affinity to multiple receptors. This makes “7-Methoxy-4-nitro-1H-indole” a valuable scaffold for developing new drug molecules aimed at treating various diseases by modulating biological activity .
Cancer Treatment
Indole derivatives, including “7-Methoxy-4-nitro-1H-indole”, have attracted attention for their application in treating cancer cells. Their biologically active properties make them suitable candidates for developing treatments against different types of cancer .
Biotechnological Production
Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives, including “7-Methoxy-4-nitro-1H-indole”. This process involves the production of indole from glucose or tryptophan by fermentation and subsequent conversion into derived compounds by microbial cell factories .
Future Directions
Mechanism of Action
Target of Action
It’s known that indole derivatives, in general, bind with high affinity to multiple receptors . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . For instance, 7-Methoxyindole has been found to inhibit tobacco cell growth, an effect that can be partially reversed by indole and tryptophan .
Biochemical Pathways
Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
As mentioned earlier, 7-methoxyindole has been found to inhibit tobacco cell growth . This suggests that it may have potential applications in controlling the growth of certain types of cells.
properties
IUPAC Name |
7-methoxy-4-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-2-7(11(12)13)6-4-5-10-9(6)8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEMQUFWHPCBIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-4-nitro-1H-indole | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


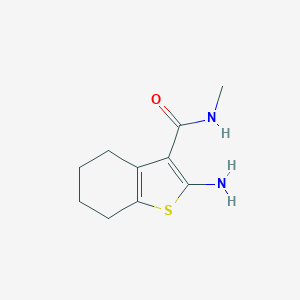


![7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B182030.png)

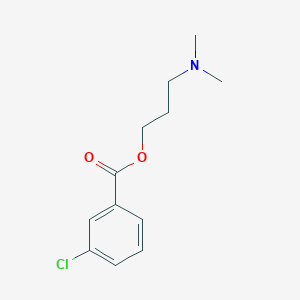
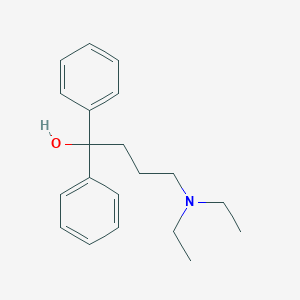
![1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate](/img/structure/B182038.png)
